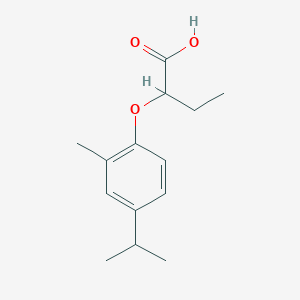

2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Description

Contextualization within Substituted Phenoxyalkanoic Acids Chemistry

Substituted phenoxyalkanoic acids are a class of organic compounds characterized by a phenyl ring attached to an alkanoic acid via an ether linkage. The general structure allows for a wide variety of substituents on both the aromatic ring and the aliphatic acid chain, leading to a vast library of derivatives with distinct properties. Research into this class of compounds has explored their synthesis and reactivity. researchgate.net The specific placement of isopropyl and methyl groups on the phenoxy moiety of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid influences its electronic and steric properties, which in turn dictate its chemical behavior and potential applications.

Chemical Significance of Butanoic Acid Derivatives in Aryloxyalkanoic Compound Classes

The butanoic acid portion of this compound is a key determinant of its chemical character. Butanoic acid, a short-chain fatty acid, imparts specific solubility and reactivity to the molecule. biointerfaceresearch.com In the context of aryloxyalkanoic acids, the length of the alkanoic acid chain can significantly impact the compound's properties. For instance, some 4-(indanyloxy)butanoic acids have been found to possess notable biological activity while being devoid of diuretic effects observed in their acetic acid counterparts. nih.gov The presence of the butanoic acid side chain in the target molecule suggests a potential for unique chemical interactions and reactivity patterns compared to other phenoxyalkanoic acids with shorter or longer acid chains.

Historical Context of Phenoxyalkanoic Acid Research and Relevance to this compound

The study of phenoxyalkanoic acids has a rich history, with the development of compounds like 2,4-D and other phenoxyacetic acid herbicides marking a significant milestone in agricultural chemistry after 1945. researchgate.netwikipedia.org This historical research laid the groundwork for understanding the structure-activity relationships within this class of compounds. While much of the early focus was on herbicidal applications, subsequent research has expanded to explore other potential uses. The synthesis of various (indanyloxy)alkanoic acids, for example, was driven by the discovery of their ability to inhibit brain tissue swelling. nih.gov The structural similarity of this compound to these historically significant compounds underscores its relevance and the potential for it to exhibit interesting chemical and physical properties.

Current Research Landscape and Future Perspectives for this compound Studies

Current research on phenoxyalkanoic acids continues to be an active area of investigation. Studies have focused on the synthesis of novel derivatives and the evaluation of their biological activities. nih.gov For example, bacterial consortia have been enriched and characterized for their ability to degrade chlorophenoxyalkanoic acid herbicides. nih.gov Furthermore, pure bacterial cultures have been shown to mineralize and co-metabolically degrade various phenoxyalkanoic acid herbicides. nih.gov While specific research on this compound is not extensively documented in publicly available literature, the ongoing exploration of this chemical class suggests that future studies could elucidate its unique properties and potential applications. The synthesis and characterization of new derivatives, including those with amino acid and dipeptide moieties, point towards the potential for developing novel compounds with tailored functionalities. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-4-propan-2-ylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-5-12(14(15)16)17-13-7-6-11(9(2)3)8-10(13)4/h6-9,12H,5H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUQBVWAMPKFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Derivatization of 2 4 Isopropyl 2 Methylphenoxy Butanoic Acid

Established Synthetic Pathways for the 2-(4-Isopropyl-2-methylphenoxy)butanoic acid Scaffold

The primary and most well-established method for synthesizing the this compound scaffold is through a variation of the Williamson ether synthesis. This method involves the reaction of a substituted phenol (B47542) with an α-haloalkanoic acid or its corresponding ester.

Overview of Precursor Synthesis and Reaction Mechanisms

The key precursors for the synthesis of this compound are 4-isopropyl-2-methylphenol (B1604796) and a 2-halobutanoic acid derivative, typically ethyl 2-bromobutanoate or methyl 2-chlorobutanoate. The synthesis of 4-isopropyl-2-methylphenol can be achieved through the Friedel-Crafts alkylation of o-cresol (B1677501) with propene or isopropyl alcohol in the presence of a Lewis acid catalyst.

The reaction mechanism for the formation of the phenoxybutanoic acid scaffold proceeds via a nucleophilic substitution reaction. The phenolic hydroxyl group of 4-isopropyl-2-methylphenol is deprotonated by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of the 2-halobutanoate, displacing the halide ion and forming the ether linkage. The subsequent hydrolysis of the ester group under basic or acidic conditions yields the final carboxylic acid product.

A general reaction scheme is as follows:

Phenoxide Formation: 4-isopropyl-2-methylphenol + Base → 4-isopropyl-2-methylphenoxide

Nucleophilic Substitution: 4-isopropyl-2-methylphenoxide + Ethyl 2-bromobutanoate → Ethyl 2-(4-isopropyl-2-methylphenoxy)butanoate + Bromide ion

Hydrolysis: Ethyl 2-(4-isopropyl-2-methylphenoxy)butanoate + H₂O/H⁺ or OH⁻ → this compound + Ethanol

This synthetic approach is analogous to the preparation of other phenoxyalkanoic acids, such as 4-chloro-2-methylphenoxyalkanoic acids, where a substituted phenol is reacted with a chloroalkanoic acid in a strongly alkaline medium. google.com

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve this.

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic solvents (e.g., acetone, DMF, DMSO) | These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. |

| Base | Strong bases (e.g., NaOH, KOH, K₂CO₃) | A strong base is required to fully deprotonate the phenol, driving the reaction towards the formation of the phenoxide intermediate. |

| Temperature | Elevated temperatures (reflux) | Increased temperature enhances the rate of the nucleophilic substitution reaction. |

| Reactant Stoichiometry | Slight excess of the 2-halobutanoate | Using a slight excess of the alkylating agent can help to ensure complete conversion of the phenol. |

| Reaction Time | Monitored by TLC or GC | The reaction should be monitored to determine the point of maximum product formation and to avoid the formation of by-products from prolonged reaction times. |

Following the reaction, purification is typically achieved through extraction to remove unreacted starting materials and by-products. The crude product can then be further purified by recrystallization or chromatography.

Stereoselective Synthesis Approaches for Chiral Centers

This compound possesses a chiral center at the second carbon of the butanoic acid chain. The synthesis described above results in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers can be achieved through chiral high-performance liquid chromatography (HPLC). nih.gov This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. For the related compound 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), direct enantiomeric resolution has been demonstrated using an α1-acid glycoprotein (B1211001) chiral HPLC column. nih.gov

Alternatively, stereoselective synthesis can be employed to produce a specific enantiomer. This can be achieved by using a chiral starting material, such as an enantiomerically pure 2-halobutanoic acid derivative, or by employing a chiral catalyst that directs the reaction towards the formation of one enantiomer over the other.

Exploration of Novel Synthetic Routes for this compound

Recent advancements in synthetic chemistry have opened up new avenues for the synthesis of complex organic molecules, including this compound. These novel routes often focus on improving efficiency, reducing environmental impact, and enhancing selectivity.

Catalyst-Mediated Synthesis Strategies

Catalyst-mediated synthesis offers a powerful tool for improving the efficiency and selectivity of chemical reactions. In the context of synthesizing this compound, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic 2-halobutanoate solution. Catalysts such as quaternary ammonium (B1175870) salts can transport the phenoxide ion into the organic phase, thereby increasing the reaction rate.

Furthermore, research into novel catalytic systems for C-O bond formation, such as copper- or palladium-catalyzed cross-coupling reactions, could provide alternative synthetic routes with potentially higher yields and milder reaction conditions.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of this compound in several ways.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, or utilizing microwave-assisted synthesis to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis of the precursors. |

| Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly. mdpi.comnih.gov

Derivatization Strategies for Analogues and Prodrugs of this compound

The molecular structure of this compound offers several sites for chemical modification to develop analogues and prodrugs. These derivatization strategies are primarily aimed at altering the compound's physicochemical properties, such as lipophilicity and solubility, which in turn can influence its pharmacokinetic profile and biological activity. The main targets for modification are the carboxylic acid group, the aromatic phenoxy ring, and the butanoic acid chain.

The carboxylic acid functional group is the most common site for derivatization, readily undergoing esterification and amidation reactions to yield prodrugs. Prodrugs are inactive compounds that are converted into the active parent drug in the body. This strategy can be used to improve oral bioavailability or modify the duration of action.

Esterification: Conversion of the carboxylic acid to an ester is a widely used prodrug strategy. For instance, esterification of similar compounds, like 2-hydroxy-4-(methylthio)butanoic acid, to its isopropyl ester has been explored to alter its properties. nih.govnih.gov This reaction can be accomplished using various standard synthetic methods, such as reacting the parent acid with an alcohol (e.g., methanol, ethanol, isopropanol) under acidic conditions (Fischer esterification) or by reacting it with an alkyl halide in the presence of a base. nih.gov The resulting esters are typically more lipophilic than the parent acid, which can enhance absorption across biological membranes. In vivo, these esters are designed to be cleaved by esterase enzymes, releasing the active this compound.

Amidation: The carboxylic acid can be coupled with a wide variety of amines or amino acid esters to form amides. This transformation is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Research on structurally related phenoxyacetic acids has demonstrated the successful synthesis of derivatives by coupling them with amino acid methyl esters or dipeptides. researchgate.net This approach allows for the introduction of diverse chemical functionalities. Amide derivatives can exhibit increased stability against hydrolysis compared to esters and can be designed to target specific peptide transporters or to modulate the molecule's hydrogen bonding capacity.

| Derivative Type | Reactant | Resulting Functional Group | Potential Advantage |

|---|---|---|---|

| Ester | Methanol | Methyl Ester | Increased lipophilicity, potential for enzymatic cleavage |

| Ester | Isopropanol | Isopropyl Ester | Enhanced membrane permeability |

| Amide | Ammonia | Primary Amide | Increased metabolic stability |

| Amide | Glycine methyl ester | Peptide-linked Amide | Targeting peptide transporters, altered solubility |

Structural modifications to the core scaffold of the molecule can be used to explore the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its biological effects.

Phenoxy Moiety: The aromatic ring is a key feature of the molecule. The phenoxy group is recognized as a "privileged" moiety in drug design, often involved in crucial interactions with biological targets, such as hydrophobic and π–π stacking interactions. nih.govmdpi.com Modifications could involve altering the position or nature of the substituents on the ring. For example, the isopropyl group could be replaced with other alkyl groups (e.g., ethyl, tert-butyl) to probe steric requirements, or additional functional groups (e.g., halogens) could be introduced to modulate the electronic properties of the ring.

Butanoic Acid Chain: The length and substitution of the aliphatic chain connecting the phenoxy group and the carboxylic acid can also be modified. Shortening the chain to an acetic or propanoic acid derivative, or lengthening it to a pentanoic acid derivative, would alter the molecule's flexibility and the spatial relationship between the aromatic ring and the carboxyl group. This can be critical, as the linker length has been shown to be essential for the activity of other phenoxyaromatic acid analogues. mdpi.com

A more complex derivatization strategy involves creating hybrid molecules, where two or more distinct pharmacophores (active molecular units) are covalently linked into a single compound. nih.gov This approach aims to create multifunctional drugs that can interact with multiple biological targets or to combine a therapeutic agent with a moiety that improves its pharmacokinetic properties.

The carboxylic acid of this compound provides a convenient attachment point for creating such hybrids. It can be linked to another bioactive molecule (e.g., an anti-inflammatory agent, an antimicrobial agent) via an ester, amide, or other suitable linker. The design of these hybrid compounds involves selecting appropriate pharmacophores and linkers to achieve the desired biological profile. For example, phenoxybutanoic acid derivatives have been synthesized and evaluated for various therapeutic activities, demonstrating the utility of this core structure in drug discovery. nih.gov The development of hybrid molecules based on the this compound core could lead to novel compounds with synergistic or enhanced therapeutic effects. mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis of 2 4 Isopropyl 2 Methylphenoxy Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, distinct signals are expected for the protons on the aromatic ring, the isopropyl group, the methyl group, and the butanoic acid chain.

The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm region, due to deshielding and hydrogen bonding. libretexts.org Protons on the carbon adjacent to the carboxylic acid are anticipated to resonate in the 2-3 ppm range. libretexts.org The protons of the aromatic ring will exhibit splitting patterns dependent on their positions relative to the substituents. The isopropyl group will characteristically show a doublet for the six equivalent methyl protons and a septet for the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| Aromatic H (position 6) | ~6.9 - 7.2 | Doublet | 1H |

| Aromatic H (position 5) | ~6.9 - 7.2 | Doublet of Doublets | 1H |

| Aromatic H (position 3) | ~6.8 - 7.1 | Singlet | 1H |

| -O-CH(CH₂CH₃)- | ~4.5 - 4.8 | Triplet | 1H |

| -CH(CH₃)₂ | ~2.8 - 3.0 | Septet | 1H |

| Aromatic -CH₃ | ~2.2 - 2.4 | Singlet | 3H |

| -CH-CH₂-CH₃ | ~1.8 - 2.1 | Multiplet (Quintet) | 2H |

| -CH(CH₃)₂ | ~1.2 - 1.3 | Doublet | 6H |

| -CH₂-CH₃ | ~0.9 - 1.1 | Triplet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear in the 160-180 ppm region. libretexts.org Aromatic carbons resonate between 110-160 ppm, with their specific shifts influenced by the attached substituents. The carbon atom attached to the ether oxygen will be the most downfield of the aromatic signals. Aliphatic carbons, such as those in the butanoic acid chain, isopropyl, and methyl groups, will appear at upfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 175 - 180 |

| Aromatic C-O | 150 - 155 |

| Aromatic C-isopropyl | 140 - 145 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-CH₃ | 125 - 130 |

| -O-CH- | 75 - 80 |

| -CH(CH₃)₂ | 30 - 35 |

| -CH-CH₂-CH₃ | 25 - 30 |

| -CH(CH₃)₂ | 20 - 25 |

| Aromatic -CH₃ | 15 - 20 |

| -CH₂-CH₃ | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the structural connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons in the butanoic acid side chain (-CH interacting with -CH₂-, which in turn interacts with -CH₃). It would also confirm the coupling between the methine and methyl protons of the isopropyl group and the connectivity between neighboring aromatic protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). sdsu.edu It is used to definitively assign each carbon signal to its corresponding proton signal identified in the ¹H NMR spectrum, such as linking the aromatic proton signals to their specific aromatic carbon signals. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons over two to three bonds (²J and ³J C-H couplings). youtube.com This is particularly powerful for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the methoxy (B1213986) proton (-O-CH-) and the aromatic carbon it is attached to (C1), confirming the ether linkage. It would also connect the protons of the isopropyl and methyl groups to their respective aromatic carbons, solidifying the substitution pattern on the benzene (B151609) ring. youtube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum would be the absorptions related to the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids. libretexts.org This broad absorption often overlaps with the C-H stretching vibrations. libretexts.org The carbonyl (C=O) stretch will give a strong, sharp absorption band around 1700-1725 cm⁻¹. ucalgary.ca

Table 3: Predicted IR and Raman Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H stretch | Aromatic | 3000 - 3100 | Medium |

| C-H stretch | Alkyl (sp³) | 2850 - 3000 | Medium-Strong |

| C=O stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium, Multiple Bands |

| C-O stretch | Ether, Carboxylic Acid | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for this compound is C₁₄H₂₀O₃, which corresponds to a molecular weight of approximately 236.31 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or, more commonly for carboxylic acids, as a deprotonated molecule [M-H]⁻ in negative ion mode. Therefore, a prominent ion at m/z 235.13 would be expected in the negative ion ESI-MS spectrum.

Under conditions that induce fragmentation (e.g., tandem MS/MS), characteristic neutral losses and fragment ions would be observed. Key fragmentation pathways would involve the cleavage of the ether bond and fragmentations within the butanoic acid side chain. The base peak in the mass spectrum is the most intense peak and often corresponds to the most stable fragment ion. docbrown.info

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 236 | [C₁₄H₂₀O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 235 | [C₁₄H₁₉O₃]⁻ | Deprotonated Molecule [M-H]⁻ |

| 191 | [M - COOH]⁺ | Loss of carboxyl radical |

| 164 | [C₁₀H₁₄O]⁺˙ | 4-isopropyl-2-methylphenol (B1604796) ion |

| 149 | [C₁₀H₁₃O]⁺ | Loss of a methyl from the phenol (B47542) ion |

| 87 | [C₄H₇O₂]⁺ | Butanoic acid fragment ion |

| 71 | [C₄H₇O]⁺ | Loss of OH from butanoic acid fragment |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragment Ions

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. For this compound, MS/MS analysis, typically performed with techniques like collision-induced dissociation (CID), provides invaluable data for confirming its molecular structure.

In a typical analysis, the parent molecule is first ionized, often by protonation to form the precursor ion [M+H]⁺. This precursor ion is then selected and subjected to fragmentation. The resulting fragment ions are characteristic of the molecule's structure. While specific experimental MS/MS data for this compound is not widely published, a fragmentation pathway can be predicted based on the known behavior of related phenoxyalkanoic acids and carboxylic acids. eurl-pesticides.eunih.gov

Key fragmentation mechanisms for this class of compounds include:

Ether Bond Cleavage: A primary fragmentation pathway involves the cleavage of the ether bond linking the phenoxy ring and the butanoic acid side chain. This would result in fragment ions corresponding to the substituted phenol and the butanoic acid radical, or vice versa.

Decarboxylation: Carboxylic acids readily lose the carboxyl group (-COOH) as carbon dioxide (CO₂), a neutral loss of 44 Da. miamioh.edu

Side-Chain Fragmentation: The butanoic acid side chain can undergo various cleavages. A characteristic fragmentation for some carboxylic acids is the McLafferty rearrangement, which can lead to specific neutral losses. docbrown.info For butanoic acid itself, a prominent ion at m/z 60 is often observed due to this rearrangement. docbrown.info

Loss of Alkyl Groups: Fragmentation can also occur at the isopropyl and methyl substituents on the aromatic ring.

The predicted fragmentation pattern provides a molecular fingerprint, allowing for the confident identification and structural confirmation of the compound in complex matrices.

Table 1: Predicted Major Fragment Ions in MS/MS Analysis of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M+H]⁺ | Varies | - | Protonated parent molecule |

| [M+H]⁺ | Varies | H₂O | Loss of water from the carboxylic acid |

| [M+H]⁺ | Varies | CO₂ | Loss of carbon dioxide (decarboxylation) |

| [M+H]⁺ | Varies | C₄H₈O₂ | Cleavage of the ether bond, retaining the charged phenoxy moiety |

| [M+H]⁺ | Varies | C₁₀H₁₄O | Cleavage of the ether bond, retaining the charged butanoic acid moiety |

Note: Exact m/z values depend on the precise molecular weight of this compound and the ionization mode.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

For a molecule like this compound, single-crystal X-ray diffraction would reveal:

The exact spatial orientation of the isopropyl and methyl groups on the phenoxy ring.

The conformation of the butanoic acid side chain.

Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing.

Furthermore, many organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. nih.gov These polymorphs have the same chemical composition but differ in their crystal structure. This difference can significantly affect the compound's physical properties, such as melting point, solubility, and stability. nih.gov X-ray crystallography is the primary tool for identifying and characterizing different polymorphs. nih.gov

While the principles of X-ray crystallography are well-established, specific crystallographic data for this compound are not available in the public domain. Experimental analysis would be required to determine its solid-state structure and investigate its potential for polymorphism.

Table 2: Information Obtainable from Single-Crystal X-ray Analysis

| Parameter | Description | Status for this compound |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Requires Experimental Determination |

| Space Group | The set of symmetry operations that describe the crystal's structure. | Requires Experimental Determination |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | Requires Experimental Determination |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. | Requires Experimental Determination |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Requires Experimental Determination |

| Polymorphs Identified | Different crystalline forms of the compound. | Requires Experimental Investigation |

Chiral Analysis and Enantiomeric Purity Assessment of this compound

The structure of this compound contains a chiral center at the second carbon atom of the butanoic acid chain (the carbon atom to which the phenoxy group is attached). This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers.

Enantiomers often exhibit different biological activities, making their separation and the assessment of enantiomeric purity crucial. researchgate.net The analysis of chiral herbicides is commonly performed using chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). researchgate.netnih.gov

Methods for the chiral analysis of this compound would likely involve:

Direct Chiral HPLC: This is the most common approach, where the racemic mixture is passed through an HPLC column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. nih.gov Examples of CSPs used for similar phenoxypropionic acids include α1-acid glycoprotein (B1211001) (AGP) and Pirkle-type columns. nih.gov

Indirect Chiral HPLC: This method involves derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.gov

Gas Chromatography (GC): Chiral GC, using a capillary column coated with a chiral selector, can also be employed for the separation of volatile derivatives of the enantiomers.

Once separated, the relative amounts of each enantiomer can be quantified, typically using a UV or mass spectrometry detector. The enantiomeric purity is often expressed as enantiomeric excess (% ee), which is a measure of how much more of one enantiomer there is than the other.

Table 3: Techniques for Chiral Analysis of Phenoxyalkanoic Acids

| Technique | Principle | Common Stationary/Mobile Phase Components |

| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Polysaccharide-based columns (e.g., Chiralpak), protein-based columns (e.g., Enantiopac), Pirkle-type columns. nih.gov |

| Chiral HPLC (Indirect) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. nih.gov | Standard reversed-phase columns (e.g., C18) with mobile phases like acetonitrile (B52724)/water. |

| Chiral GC | Separation of volatile enantiomeric derivatives on a column with a chiral stationary phase. | Cyclodextrin-based chiral capillary columns. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | Chiral selectors like cyclodextrins added to the background electrolyte. |

Computational and Theoretical Chemistry Studies on 2 4 Isopropyl 2 Methylphenoxy Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the behavior of molecules at the atomic and electronic levels. For a molecule like 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, these methods can predict its three-dimensional shape, the distribution of electrons, and its energetic properties, all of which are crucial in determining its reactivity and interactions with its environment.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the ground state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for molecules of the size and complexity of this compound.

In studies of related phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These calculations reveal that the phenoxyacetic acid moiety is not planar, with the carboxylic acid group typically oriented out of the plane of the phenyl ring.

For this compound, DFT calculations would be expected to yield similar structural insights. The bond lengths, bond angles, and dihedral angles that define the molecule's shape can be precisely calculated. Furthermore, the electronic properties derived from DFT, such as the HOMO-LUMO gap, provide an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Property | Predicted Value |

|---|---|

| Optimized Energy (Hartree) | -885.xxxx |

| HOMO Energy (eV) | -6.x |

| LUMO Energy (eV) | -0.x |

| HOMO-LUMO Gap (eV) | 5.x |

| Dipole Moment (Debye) | 2.x |

Ab Initio Methods for High-Accuracy Calculations

While DFT is a workhorse for many applications, ab initio (from first principles) methods provide a systematically improvable pathway to higher accuracy, albeit at a greater computational expense. These methods are based on solving the Schrödinger equation without empirical parameterization. For molecules of this class, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation, which is crucial for a precise understanding of molecular energies and properties.

Studies on simpler phenoxyacetic acids have employed MP2 with basis sets like 6-311++G(d,p) to refine the geometric parameters and vibrational frequencies calculated by DFT. mdpi.com For this compound, MP2 calculations would be expected to provide a more accurate picture of the subtle energetic differences between various conformations and a more reliable prediction of its spectroscopic features. Higher-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their accuracy, though their application to a molecule of this size would be computationally demanding. Such calculations would be valuable for benchmarking the accuracy of DFT and MP2 results.

| Method | Basis Set | Relative Energy (Conformer 2 vs. Conformer 1) |

|---|---|---|

| HF | 6-31G(d) | 1.5 |

| MP2 | 6-311++G(d,p) | 1.2 |

| CCSD(T) | cc-pVTZ | 1.1 |

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage and the butanoic acid side chain in this compound means that the molecule can exist in various spatial arrangements, or conformations. Understanding the relative energies of these conformers is essential, as the lowest energy conformer(s) will be the most populated and are likely to be the biologically active forms.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or environmental activity. By identifying the key molecular features that influence a particular activity, QSAR models can be used to predict the behavior of new, untested compounds.

Development of Predictive Models for Biological or Environmental Behavior

For a compound like this compound, which belongs to a class of compounds known for their herbicidal activity, QSAR models could be developed to predict its efficacy against specific plant species or its potential environmental fate, such as its persistence in soil or its tendency to bioaccumulate.

The development of a QSAR model typically involves several steps. First, a dataset of compounds with known activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the molecules' structural and physicochemical properties, are calculated. Finally, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that correlates the descriptors with the observed activity.

For phenoxyacetic acid herbicides, QSAR studies have shown that properties like lipophilicity (logP), electronic parameters, and steric factors are important for their biological activity. A hypothetical QSAR model for the herbicidal activity of a series of phenoxyalkanoic acids might take the following form:

log(1/C) = alogP - bEs + c*σ + d

where C is the concentration required for a certain biological effect, logP is the octanol-water partition coefficient, Es is a steric parameter, σ is an electronic parameter (Hammett constant), and a, b, c, and d are constants determined by the regression analysis.

Selection and Calculation of Molecular Descriptors

The success of a QSAR model heavily relies on the selection of appropriate molecular descriptors. These descriptors can be broadly categorized into several classes:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D descriptors: These are calculated from the 3D coordinates of the molecule and include information about its shape, volume, and surface area.

Physicochemical descriptors: These include properties like logP, molar refractivity, and polarizability.

Quantum chemical descriptors: These are derived from quantum chemical calculations and include properties like HOMO and LUMO energies, dipole moment, and atomic charges.

For this compound, a range of descriptors would be calculated to build a robust QSAR model. For instance, its lipophilicity (logP) would be a key descriptor, as it influences the molecule's ability to penetrate biological membranes. Steric descriptors would be important to account for the size and shape of the isopropyl and methyl substituents on the phenyl ring. Electronic descriptors would capture the influence of these substituents on the electron distribution in the molecule.

| Descriptor Class | Descriptor Example | Relevance |

|---|---|---|

| Physicochemical | logP (Octanol-Water Partition Coefficient) | Describes hydrophobicity and membrane permeability. |

| Topological | Wiener Index | Relates to molecular branching and size. |

| 3D / Steric | Molecular Volume | Describes the steric bulk of the molecule. |

| Electronic | HOMO Energy | Indicates susceptibility to electrophilic attack. |

| Constitutional | Number of Rotatable Bonds | Relates to molecular flexibility. |

Statistical Validation and Applicability Domain Assessment

In the context of Quantitative Structure-Activity Relationship (QSAR) modeling, statistical validation is a critical step to ensure the robustness and predictive power of a model. For a hypothetical QSAR model involving this compound, validation would involve both internal and external procedures. researchgate.net

Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the internal consistency of the model. researchgate.net External validation, on the other hand, involves challenging the model with a set of compounds not used in its development to gauge its predictive accuracy (r²_pred). nih.gov A statistically robust QSAR model would exhibit high values for both q² and r²_pred, indicating its reliability for predicting the activity of new compounds. researchgate.net

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. mdpi.com This is crucial for ensuring that predictions for new molecules, such as derivatives of this compound, are trustworthy. researchgate.net The AD is determined by the structural and physicochemical properties of the training set molecules. mdpi.com Various methods can be employed to define the AD, including range-based methods, geometric methods, distance-based methods, and probability density distribution-based methods. mdpi.com A common approach involves using a Williams plot, which graphically represents the standardized residuals and leverages of the compounds, to identify outliers and influential chemicals. researchgate.net

Table 1: Hypothetical Statistical Validation Parameters for a QSAR Model of this compound Analogs

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² (LOO) | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |

| R²_pred | Predictive R² for the external test set (external predictivity) | > 0.6 |

| r_m² | A metric for external validation | > 0.5 |

| CCC | Concordance Correlation Coefficient | > 0.85 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. plos.org

Ligand-Target Interaction Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net This process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and then scoring them to identify the most favorable binding mode. researchgate.net For this compound, this would involve identifying potential biological targets and then using docking software to predict how the molecule might bind. The prediction would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target's active site. researchgate.net

Analysis of Binding Affinity and Specificity

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net By comparing the predicted binding affinities of this compound to its potential targets, researchers could hypothesize its primary biological activity and specificity. For instance, a significantly lower binding energy for one target over others would suggest a higher degree of specificity.

Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Enzyme A | -8.5 | TYR 123, LEU 245, SER 98 |

| Receptor B | -6.2 | VAL 56, PHE 321, ASN 189 |

| Enzyme C | -7.9 | HIS 201, TRP 154, ILE 287 |

Conformational Changes and Dynamic Behavior within Biological Systems

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-target complex over time. MD simulations model the movements and interactions of atoms and molecules, allowing researchers to observe conformational changes in both the ligand and the target upon binding. plos.org An MD simulation of a this compound-protein complex could reveal the stability of the binding pose predicted by docking, the flexibility of the ligand within the binding site, and any induced-fit conformational changes in the protein.

Information Not Available for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the environmental dynamics and transformation of the chemical compound “this compound.” This includes data pertaining to its abiotic degradation pathways, such as photolysis and hydrolysis, as well as its biotic transformation and microbial degradation.

The user's request specified that the generated article must focus solely on this particular compound and adhere to strict standards of scientific accuracy. Due to the complete absence of research data on the environmental fate of "this compound," it is not possible to generate the requested content for the following sections and subsections:

Environmental Dynamics and Transformation of 2 4 Isopropyl 2 Methylphenoxy Butanoic Acid

Biotic Transformation and Microbial Degradation

Factors Influencing Microbial Degradation Rates (e.g., nutrient availability, redox conditions)

Creating an article on these topics without specific data would require extrapolation from the behavior of related, but chemically distinct, phenoxyalkanoic acid herbicides. Such an approach would be speculative and would not meet the required standards of scientific accuracy, thereby violating the explicit instructions of the prompt. Therefore, the requested article cannot be generated.

Role of Microbial Communities in Environmental Attenuation

The biodegradation of phenoxyalkanoic acid herbicides in the environment is predominantly a microbially mediated process. While specific microbial communities responsible for the degradation of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid have not been documented, studies on structurally similar compounds provide significant insights into the likely key players and mechanisms.

Microbial consortia, rather than single species, are often more effective in the complete mineralization of these herbicides. Genera such as Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter have been identified in the degradation of the herbicide mecoprop, which shares the 2-methylphenoxypropionic acid core structure. wikipedia.org It is plausible that similar microbial communities, capable of adapting to utilize this compound as a carbon and energy source, would be responsible for its attenuation in soil and water.

The degradation pathway likely involves the cleavage of the ether linkage, a critical step in the breakdown of phenoxy herbicides. This is often followed by the hydroxylation and subsequent ring cleavage of the aromatic moiety. The enzymes involved in these processes, such as dioxygenases and hydroxylases, are well-documented for other phenoxy herbicides and are likely to play a similar role in the degradation of this compound. wikipedia.org The isopropyl and methyl groups on the phenyl ring may influence the rate and pathway of degradation, potentially requiring specific enzymatic machinery for their transformation.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are crucial tools for predicting the persistence and transport of chemicals. In the absence of specific experimental data for this compound, models can be parameterized using data from analogous compounds to provide preliminary assessments.

The sorption and desorption behavior of this compound in soil is a key process governing its mobility and bioavailability for microbial degradation. For phenoxy herbicides in general, the primary factors influencing sorption are soil organic matter content, clay content, and pH. mdpi.comepa.gov As weak acids, the sorption of these compounds is highly pH-dependent. At environmentally relevant pH values above their pKa, they exist predominantly in their anionic form, which is more mobile and less sorbed to negatively charged soil colloids.

The kinetics of sorption for phenoxy herbicides often exhibit a two-phase pattern: a rapid initial phase followed by a slower, diffusion-limited phase. nih.gov Desorption can also be hysteretic, meaning that the compound is more strongly retained by the soil than predicted by sorption isotherms alone. The presence of the isopropyl and methyl groups on the aromatic ring of this compound would likely increase its hydrophobicity compared to simpler phenoxyacetic acids, potentially leading to stronger sorption to soil organic matter.

To illustrate the typical range of sorption parameters for related compounds, the following interactive table presents data for the well-studied phenoxy herbicide 2,4-D.

Table 1: Representative Soil Sorption and Desorption Kinetic Parameters for 2,4-D (a surrogate for this compound)

The potential for this compound to leach into groundwater is a significant environmental concern. This potential is governed by its persistence in the soil, its sorption characteristics, and the hydrogeological properties of the soil profile.

As a weak acid, its mobility is expected to increase with increasing soil pH. In alkaline soils, the anionic form will predominate, leading to weaker sorption and a higher leaching potential. Conversely, in acidic soils, the neutral form will be more prevalent, leading to stronger sorption and reduced leaching. The Groundwater Ubiquity Score (GUS), which is calculated based on a compound's half-life in soil and its organic carbon-water (B12546825) partitioning coefficient (Koc), is a common metric for assessing leaching potential. While a specific GUS value cannot be calculated for this compound without the necessary data, the increased hydrophobicity due to the isopropyl and methyl groups might lead to a higher Koc and thus a lower intrinsic leaching potential compared to more polar phenoxy herbicides. However, its persistence in the environment will be a critical factor.

Volatilization from soil and water surfaces can be a significant dissipation pathway for some pesticides, leading to their atmospheric transport and deposition in non-target areas. The potential for volatilization is determined by a compound's vapor pressure and its partitioning between the solid, aqueous, and gaseous phases in the environment.

Phenoxyalkanoic acids generally have low vapor pressures, suggesting that volatilization of the parent acid is not a major dissipation route. However, ester formulations of these herbicides can be significantly more volatile. While information on the vapor pressure of this compound is not available, it is expected to be low. Atmospheric transport is therefore likely to be more significant if the compound is associated with wind-eroded soil particles rather than through direct volatilization.

The following table provides a summary of the expected environmental fate parameters for this compound based on the behavior of analogous compounds.

Table 2: Predicted Environmental Fate Parameters for this compound

Advanced Analytical Methodologies for Detection and Quantification of 2 4 Isopropyl 2 Methylphenoxy Butanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 2-(4-isopropyl-2-methylphenoxy)butanoic acid, providing the necessary separation from interfering compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, each with specific advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV-Vis, PDA)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenoxy acid herbicides. mdpi.com The method's popularity stems from its ability to analyze thermally labile and polar compounds without the need for chemical derivatization. mdpi.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. nih.govresearchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov To ensure good peak shape and control the retention of the acidic analyte, the pH of the mobile phase is often adjusted by adding acids such as formic acid, acetic acid, or phosphoric acid. mdpi.comnih.govsielc.com This suppresses the ionization of the carboxylic acid group, leading to better interaction with the stationary phase and improved chromatographic performance.

Detection is commonly achieved using Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detectors. These detectors measure the absorbance of UV light by the analyte. The aromatic ring in this compound contains a chromophore that absorbs UV radiation, typically around 230 nm, allowing for its detection and quantification. nih.gov A PDA detector offers the advantage of acquiring the entire UV spectrum at each point in the chromatogram, which aids in peak purity assessment and compound identification.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) | mdpi.comnih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 225-230 nm | nih.govresearchgate.net |

| Column Temperature | 30 °C | researchgate.net |

Gas Chromatography (GC) with Specialized Detectors (e.g., FID, ECD)

Gas Chromatography (GC) is another powerful technique for the analysis of phenoxyalkanoic acids. However, due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is required to convert the acid into a more volatile and thermally stable ester, such as a methyl or ethyl ester. nih.gov This process reduces the polarity and allows the compound to be readily vaporized in the GC inlet. nih.govgcms.cz

Once derivatized, the compound is separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase. The choice of detector is crucial for sensitivity and selectivity. A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a response proportional to the number of carbon atoms, making it suitable for quantification. measurlabs.comnih.gov For halogenated phenoxy herbicides, an Electron Capture Detector (ECD) offers exceptional sensitivity. While this compound itself is not halogenated, ECD is a key detector for related chlorinated compounds often analyzed alongside it.

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | Methanol with an acid catalyst (e.g., H₂SO₄) to form methyl esters | nih.gov |

| Column | Capillary column (e.g., DB-5, HP-INNOWAX) | nih.govnih.gov |

| Carrier Gas | Helium or Nitrogen | cerealsgrains.org |

| Detector | Flame Ionization Detector (FID) | measurlabs.comnih.gov |

| Injector/Detector Temp. | Typically 250 °C | researchgate.net |

Chiral Chromatography for Enantiomer Separation and Quantification

This compound is a chiral compound, possessing a stereocenter at the second carbon of the butanoic acid chain. This means it exists as two enantiomers (R and S forms). Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or have different effects. nih.govresearchgate.net Therefore, the ability to separate and quantify individual enantiomers is critical.

Chiral chromatography, a specialized form of HPLC, is employed for this purpose. This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus their separation. researchgate.net Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins (such as α1-acid glycoprotein), or synthetic chiral polymers. researchgate.netnih.gov The direct resolution of underivatized phenoxypropionic acids has been demonstrated on protein-based columns. nih.gov Alternatively, the racemic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. However, direct separation on a CSP is generally preferred to avoid potential racemization during derivatization. nih.gov

Mass Spectrometry-Based Methods for Trace Analysis and Metabolite Identification

For applications requiring higher sensitivity and specificity, particularly for trace-level analysis in complex environmental or biological samples, mass spectrometry (MS) is the detector of choice. When coupled with a chromatographic system, it provides a powerful tool for both quantification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for analyzing phenoxy acid herbicides in complex matrices like water and soil. nih.govresearchgate.neteconference.io This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

For acidic compounds like this compound, electrospray ionization (ESI) in the negative ion mode is typically used. econference.io In the ESI source, the analyte is ionized to form the deprotonated molecule [M-H]⁻. This precursor ion is then selected in the first quadrupole of the mass spectrometer, fragmented by collision-induced dissociation (CID) in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low limits of detection (LOD), often in the nanogram per liter (ng/L) or picogram per milliliter (pg/mL) range. nih.govnih.govresearchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Reference |

|---|---|---|---|---|

| MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) | 227.1 | 141.0 | 85.0 | epa.govlcms.cz |

| 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) | 247.0 | 161.0 | 185.0 | epa.govlcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique for the identification and quantification of volatile and semi-volatile organic compounds. d-nb.info As with GC-FID, analysis of this compound requires a prior derivatization step to increase its volatility. nih.gov Common derivatization reactions include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or alkylation to form esters. mdpi.comsigmaaldrich.com

Following separation on the GC column, the eluting compounds enter the mass spectrometer, where they are typically ionized by Electron Impact (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule, producing a characteristic mass spectrum that acts as a chemical "fingerprint." nih.gov This fingerprint can be compared to spectral libraries for confident compound identification. For quantitative analysis, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only a few characteristic ions are monitored, greatly enhancing sensitivity and selectivity compared to scanning the full mass range. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Reagents | BSTFA (for silylation), Methanol/H₂SO₄ (for methylation), Diazomethane | nih.govsigmaaldrich.com |

| Ionization Mode | Electron Impact (EI), 70 eV | nih.gov |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | unimi.it |

| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic molecules. nih.gov Unlike nominal mass instruments, HRMS analyzers like Orbitrap and Time-of-Flight (TOF) provide exceptional mass accuracy, typically below 5 parts per million (ppm). mdpi.com This capability allows for the determination of a compound's elemental formula from its exact mass, offering a high degree of confidence in its identification. nih.govuts.edu.au

For this compound, with a chemical formula of C₁₄H₂₀O₃, the theoretical monoisotopic mass is 236.141245 Da. An HRMS instrument can measure the mass of the ionized molecule so precisely that it can be distinguished from other compounds that might have the same nominal mass but a different elemental composition (isobaric interferences).

In practice, the compound would typically be ionized using electrospray ionization (ESI), forming either a protonated molecule [M+H]⁺ (m/z 237.14852) or a deprotonated molecule [M-H]⁻ (m/z 235.13400) in positive or negative ion mode, respectively. The choice of ionization mode depends on the compound's acidity and the mobile phase conditions. nih.gov The accurate mass measurement of these ions confirms the elemental formula and, by extension, the identity of the analyte. Further structural confirmation is achieved through fragmentation analysis (MS/MS), where the precursor ion is fragmented to produce characteristic product ions, whose accurate masses can also be measured. uts.edu.au

| Ion Type | Chemical Formula | Theoretical Accurate Mass (m/z) |

|---|---|---|

| [M-H]⁻ (Deprotonated Molecule) | C₁₄H₁₉O₃⁻ | 235.13400 |

| [M+H]⁺ (Protonated Molecule) | C₁₄H₂₁O₃⁺ | 237.14852 |

| [M+Na]⁺ (Sodium Adduct) | C₁₄H₂₀O₃Na⁺ | 259.13046 |

Sample Preparation and Matrix Effects in Diverse Analytical Matrices (e.g., environmental, biological)

The analysis of this compound in real-world samples, such as environmental water or biological fluids, requires an effective sample preparation strategy to isolate the analyte from interfering substances. The complexity of the sample matrix significantly influences the choice of extraction and cleanup techniques. researchgate.net Phenoxyalkanoic acids are typically analyzed from water, soil, and biological matrices. nih.govthermofisher.com

For environmental water samples, solid-phase extraction (SPE) is a common and effective technique. nih.govresearchgate.net Given the acidic nature of the target compound, water samples are often acidified to a pH below 4 to ensure the molecule is in its neutral form, which enhances its retention on non-polar SPE sorbents like polymeric reversed-phase materials. nih.goveconference.io

For more complex matrices like soil or biological tissues, more rigorous extraction methods are necessary. These can include pressurized liquid extraction (PLE) or the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction with an organic solvent followed by a cleanup step using dispersive SPE (dSPE). mdpi.comnih.gov

A significant challenge in quantitative analysis, particularly with LC-MS, is the phenomenon of matrix effects. psu.edu Co-extracted components from the sample can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. nih.govnih.gov This can compromise the accuracy and precision of the results. psu.edu To mitigate these effects, analysts employ several strategies:

Optimized Cleanup: Using specific dSPE sorbents to remove interfering compounds like pigments or lipids. mdpi.com

Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed. austinpublishinggroup.com

Internal Standards: Using a stable isotope-labeled version of the analyte, which behaves identically during sample preparation and analysis and is affected by matrix effects in the same way as the target compound.

| Matrix Type | Extraction Technique | Cleanup Method | Common Interferences |

|---|---|---|---|

| Environmental Water | Solid-Phase Extraction (SPE) | Elution with organic solvent | Humic/Fulvic Acids, Salts |

| Soil/Sediment | QuEChERS or Pressurized Liquid Extraction (PLE) | Dispersive SPE (dSPE) with C18, PSA, GCB | Organic matter, lipids, pigments |

| Biological Fluids (e.g., Plasma) | Protein Precipitation or Liquid-Liquid Extraction (LLE) | SPE | Proteins, phospholipids, salts |

Method Validation and Quality Control in Analytical Research

To ensure that an analytical method provides reliable and accurate data, it must undergo a thorough validation process. wikipedia.org Method validation demonstrates that the method is suitable for its intended purpose. solubilityofthings.com For residue analysis of compounds like this compound, validation is typically performed following internationally recognized guidelines. eurl-pesticides.euthermofisher.com

Key validation parameters include:

Selectivity: The ability of the method to distinguish the analyte from other substances in the sample. mhlw.go.jp

Linearity and Range: Establishing a concentration range where the instrument's response is directly proportional to the analyte concentration.

Accuracy (Trueness): The closeness of the measured result to the true value, often assessed through recovery studies on spiked blank samples. mhlw.go.jp

Precision: The degree of agreement among repeated measurements, evaluated at different levels (repeatability and intermediate precision). mhlw.go.jp

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. researchgate.net

Once a method is validated, its ongoing performance is monitored through a robust quality control (QC) program. who.intlibretexts.org This involves the routine analysis of QC samples, such as spiked blanks or certified reference materials, alongside unknown samples in every analytical batch. wikipedia.org The results of these QC samples are plotted on control charts to monitor for any drift or bias in the method's performance, ensuring the continued production of high-quality, defensible data. who.int

| Validation Parameter | Typical Acceptance Criteria (Residue Analysis) | Purpose |

|---|---|---|

| Linearity (Coefficient of Determination, r²) | > 0.99 | Confirms a proportional response to concentration. |

| Accuracy (Recovery) | 70-120% | Measures the agreement between measured and true values. researchgate.net |

| Precision (RSD) | ≤ 20% | Assesses the random error and reproducibility of the method. |

| Selectivity | No significant interferences at the analyte retention time | Ensures the signal is only from the target analyte. |

| Limit of Quantification (LOQ) | Set based on regulatory limits or study requirements | Defines the lower limit for reliable quantification. |

Emerging Research Frontiers and Future Perspectives for 2 4 Isopropyl 2 Methylphenoxy Butanoic Acid

Development of Next-Generation Derivatizations with Tuned Bioactivity and Environmental Profiles

The core structure of phenoxy herbicides like 2-(4-Isopropyl-2-methylphenoxy)butanoic acid offers a versatile scaffold for chemical modification. The goal of next-generation derivatization is to enhance herbicidal efficacy against resistant weeds while minimizing environmental persistence and off-target effects. unl.edu Research in this area focuses on modifying specific parts of the molecule, such as the carboxylic acid group or the aromatic ring, to fine-tune its properties.

Key strategies include:

Esterification: Converting the carboxylic acid to various esters can alter the compound's solubility, volatility, and rate of uptake by plants. smolecule.comchemcess.com For instance, new formulations of phenoxy herbicides like 2,4-D have been developed as choline salts to reduce volatility significantly. unl.edu

Side-Chain Modification: Altering the length and structure of the butanoic acid side chain can influence how the molecule is processed within the plant (a process known as beta-oxidation), potentially leading to more potent forms or affecting its selectivity between different plant species. wikipedia.org

Aromatic Ring Substitution: Introducing different functional groups onto the phenoxy ring can modulate the molecule's binding affinity to its target protein, a key factor in its herbicidal activity. smolecule.com

These derivatization efforts aim to create compounds with improved characteristics, as detailed in the table below.

| Modification Strategy | Target Property | Desired Outcome | Example from Phenoxy Herbicide Class |

| Esterification | Volatility, Uptake | Reduced drift and improved absorption by weeds | 2,4-D Choline Salt, various ester formulations unl.educhemcess.com |

| Side-Chain Modification | Selectivity, Bioactivation | Enhanced activity in target weeds, reduced impact on crops | Conversion of 2,4-DB to 2,4-D within susceptible plants wikipedia.org |

| Aromatic Ring Substitution | Target Site Binding | Increased herbicidal potency | Development of analogues with varied ring substitutions smolecule.com |

| Formulation Technology | Environmental Profile | Reduced environmental load and improved safety | Use of technologies like Colex-D™ and VaporGrip® to lower drift and volatility unl.edu |

The development of these new derivatives is crucial for managing the growing problem of herbicide resistance in weeds and for meeting stricter environmental regulations. nufarm.com

Integration of Advanced Omics Technologies (e.g., metabolomics, transcriptomics) in Mechanistic Studies

Understanding precisely how this compound affects plants at the molecular level is fundamental to optimizing its use and overcoming resistance. Advanced "omics" technologies, such as transcriptomics (the study of all RNA molecules) and metabolomics (the study of all metabolites), provide a holistic view of the cellular response to herbicide exposure. nih.govresearchgate.net

When a plant is treated with a phenoxy herbicide, a cascade of molecular changes occurs.

Transcriptomics (RNA-Seq): This technology can identify which genes are turned on or off in response to the herbicide. nih.gov Studies on herbicide resistance have used transcriptomics to pinpoint genes involved in detoxification pathways, such as those encoding cytochrome P450s and glutathione S-transferases (GSTs), which help the plant break down the herbicide. researchgate.net

Metabolomics: This approach analyzes the complete set of small molecules (metabolites) within a plant. It can reveal how the herbicide disrupts metabolic pathways and can identify the specific breakdown products of the compound. nih.gov

The integration of these omics platforms offers a powerful, systems-biology approach to answer critical questions. researchgate.netpacb.com For example, combining transcriptomic and metabolomic data can link the upregulation of a specific detoxification gene with the appearance of a specific herbicide metabolite, providing strong evidence for a resistance mechanism. nih.govresearchgate.net This knowledge is invaluable for developing strategies to combat resistance and for designing new herbicides that can bypass these defense mechanisms. taylorfrancis.comnih.gov

| Omics Technology | Information Provided | Application in Herbicide Research |

| Transcriptomics | Gene expression profiles (up/down-regulation) | Identifying genes involved in herbicide resistance, detoxification pathways, and stress responses. nih.govresearchgate.net |

| Metabolomics | Changes in metabolite concentrations | Understanding disruptions to metabolic pathways, identifying herbicide breakdown products, and discovering biomarkers of exposure. |

| Integrated Omics | Linking gene expression to metabolic function | Elucidating complex resistance mechanisms (e.g., enhanced metabolism) by correlating gene activity with metabolite changes. researchgate.net |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Behavior

The traditional process of discovering and developing new herbicides is time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling rapid, data-driven compound design and behavioral prediction. optibrium.commdpi.com

ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. hep.com.cnnih.gov These models can then be used to:

Predict Bioactivity: Screen virtual libraries of thousands of potential new derivatives of this compound to identify candidates with the highest predicted herbicidal efficacy. hep.com.cncrimsonpublishers.com

Optimize Structures: Suggest specific modifications to the existing molecular structure to improve desired properties, such as increasing potency against a target weed while ensuring safety for crops like corn and soybeans. optibrium.com

Forecast Environmental Fate: Predict properties like soil adsorption, water solubility, and degradation rate, which are crucial for assessing a compound's environmental impact. researchgate.net

| AI/ML Application | Description | Potential Impact on Herbicide Development |

| Predictive Modeling (QSAR) | Algorithms learn relationships between chemical structure and activity/properties from existing data. optibrium.com | Rapidly screen virtual compounds for high herbicidal activity and favorable environmental profiles. nih.govcrimsonpublishers.com |

| Deep Learning | Neural networks analyze vast datasets to identify complex patterns that are difficult for other models to detect. hep.com.cn | Improve prediction accuracy for herbicide efficacy, crop safety, and weed resistance. optibrium.com |

| Multi-parameter Optimization | AI tools simultaneously evaluate and optimize multiple properties (e.g., potency, crop safety, environmental safety). optibrium.com | Design compounds that meet all success criteria concurrently, streamlining the development process. agronomyjournals.com |

Sustainable Synthesis and Environmental Remediation Strategies for Related Compounds and Potential Analogues

The long-term viability of any agricultural chemical depends on its environmental sustainability, encompassing both its production and its fate after application. Research is actively exploring greener methods for synthesizing phenoxy herbicides and more effective strategies for remediating environmental contamination.

Sustainable Synthesis (Green Chemistry): The principles of green chemistry aim to reduce waste and eliminate the use of hazardous substances in chemical manufacturing. rsc.orgnih.govijbpas.com For the synthesis of phenoxyalkanoic acids, this involves:

Using safer solvents or solvent-free reaction conditions. wjpmr.com

Employing catalysts to improve reaction efficiency and reduce energy consumption.

Starting with renewable feedstocks instead of petroleum-based ones.

Designing processes that maximize "atom economy," ensuring that most of the starting materials end up in the final product. nih.gov These approaches not only minimize the environmental footprint of production but can also lead to more cost-effective and safer manufacturing processes. rsc.orgwjpmr.com

Environmental Remediation: Phenoxy herbicides can persist in soil and water, necessitating effective remediation strategies. researchgate.netnih.gov Key research areas include: